3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide
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Overview
Description
3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent steps include chlorination, benzylation, and amide formation to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of Na+/H+ exchanger 3 regulating factor 1 (NHERF1) by targeting the PDZ1 domain. This interaction disrupts the normal function of NHERF1, leading to various downstream effects, including the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-chloro-2-hydroxy-N-(2,4,6-trichlorophenyl)-benzamide
- 3-benzyl-5-chloro-N-(4-chloro-3-nitrophenyl)-2-hydroxy-benzamide
Uniqueness
Compared to similar compounds, 3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H19ClN2O2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H19ClN2O2/c24-17-8-11-21-19(13-17)20(12-15-4-2-1-3-5-15)22(26-21)23(28)25-18-9-6-16(14-27)7-10-18/h1-11,13,26-27H,12,14H2,(H,25,28) |
InChI Key |
FHIRYPMBXVLHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CO |
Origin of Product |
United States |
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